Benzyl 2-((4-amino-5-(3,4-dimethoxybenzamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetate
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Description
Benzyl 2-((4-amino-5-(3,4-dimethoxybenzamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetate is a useful research compound. Its molecular formula is C22H22N4O6S and its molecular weight is 470.5. The purity is usually 95%.
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Biological Activity
Benzyl 2-((4-amino-5-(3,4-dimethoxybenzamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetate is a compound of interest due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article delves into the synthesis, biological evaluations, and potential therapeutic applications of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H18N4O6S with a molecular weight of 394.4 g/mol. The compound features a pyrimidine ring, which is known for its diverse biological activities, and a thioacetate moiety that may enhance its pharmacological properties.
Property | Value |
---|---|
Molecular Formula | C₁₆H₁₈N₄O₆S |
Molecular Weight | 394.4 g/mol |
CAS Number | 868228-28-8 |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives of this class have shown significant antibacterial and antifungal activities against various pathogens. In a study evaluating synthesized derivatives, several compounds exhibited growth inhibition rates exceeding 70% against both Gram-positive and Gram-negative bacteria at concentrations as low as 32 μg/mL .
Anticancer Activity
The anticancer properties of this compound were assessed through in vitro cytotoxicity tests against a panel of NCI 60 cancer cell lines. Notably, certain derivatives demonstrated potent antiproliferative effects against leukemia and breast cancer cell lines without inducing significant cytotoxicity in normal human cells .
Table 2: Anticancer Activity Summary
Compound | Cancer Type | Growth Inhibition (%) | Cytotoxicity (IC50) |
---|---|---|---|
Compound 5d | Leukemia | >90% | Non-cytotoxic |
Compound 5h | Ovarian Cancer | >85% | Non-cytotoxic |
Compound 5x | Breast Cancer | >88% | Non-cytotoxic |
The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or pathways critical for cell survival and proliferation. The presence of the thioacetate group could facilitate interactions with biological targets such as enzymes involved in nucleic acid synthesis or protein function.
Case Study: Synthesis and Evaluation
A recent comprehensive study synthesized various derivatives of benzyl thioacetates and evaluated their biological activities. The study reported that compounds with similar structural features to this compound exhibited promising antibacterial activity against Acinetobacter baumannii and Escherichia coli with growth inhibition percentages reaching up to 95% .
Comparative Analysis
In comparative analyses with established drugs like sunitinib, certain derivatives showed superior potency against multiple cancer types. This suggests that this compound and its analogs may offer new avenues for drug development in oncology .
Properties
CAS No. |
868228-34-6 |
---|---|
Molecular Formula |
C22H22N4O6S |
Molecular Weight |
470.5 |
IUPAC Name |
benzyl 2-[[4-amino-5-[(3,4-dimethoxybenzoyl)amino]-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetate |
InChI |
InChI=1S/C22H22N4O6S/c1-30-15-9-8-14(10-16(15)31-2)20(28)24-18-19(23)25-22(26-21(18)29)33-12-17(27)32-11-13-6-4-3-5-7-13/h3-10H,11-12H2,1-2H3,(H,24,28)(H3,23,25,26,29) |
InChI Key |
HHTHXAHOZRHCRJ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)OCC3=CC=CC=C3)N)OC |
solubility |
not available |
Origin of Product |
United States |
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